molecular formula C10H7ClN2O2 B15365044 2-Chloro-4-methyl-8-nitroquinoline CAS No. 54965-58-1

2-Chloro-4-methyl-8-nitroquinoline

Cat. No.: B15365044
CAS No.: 54965-58-1
M. Wt: 222.63 g/mol
InChI Key: HWDHWXUREISFJF-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-4-methyl-8-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 8-position on the quinoline ring structure. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

  • Doebner-Miller Reaction: This method involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

  • Biltz Synthesis: This method involves the reaction of aniline derivatives with β-ketoesters in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Types of Reactions:

  • Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert quinoline derivatives to their corresponding hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate, chromyl chloride, and hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Reagents like halogens, alkyl halides, and strong acids/bases are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives, hydroquinones.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Halogenated quinolines, alkylated quinolines.

Scientific Research Applications

Quinoline, 2-chloro-4-methyl-8-nitro- has various applications in scientific research:

  • Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial, antibacterial, and anticancer drugs.

  • Biology: It serves as a fluorescent probe in biological imaging and as a tool in studying biological processes.

  • Industry: It is used in the production of dyes, pigments, and catalysts.

Mechanism of Action

Quinoline, 2-chloro-4-methyl-8-nitro- is compared with other similar compounds like quinoline, 2-chloro-4-methyl-, quinoline, 2-chloro-8-nitro-, and quinoline, 4-methyl-8-nitro-. The presence of different substituents on the quinoline ring structure results in variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • Quinoline, 2-chloro-4-methyl-

  • Quinoline, 2-chloro-8-nitro-

  • Quinoline, 4-methyl-8-nitro-

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Properties

IUPAC Name

2-chloro-4-methyl-8-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-9(11)12-10-7(6)3-2-4-8(10)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHWXUREISFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297849
Record name 2-Chloro-4-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54965-58-1
Record name 2-Chloro-4-methyl-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54965-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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